Molecular Weight and Hydrogen‑Bond Acceptor Count Distinguish the Target Compound from the Unsubstituted Pyrrolidine Methanone Analog
The target compound (C14H16N4O3, MW 288.307) carries five hydrogen‑bond acceptor atoms (four oxygen, one nitrogen) and incorporates a pyrazine ring absent in the simplest commercial analog (3,5‑dimethylisoxazol‑4‑yl)(pyrrolidin‑1‑yl)methanone (CAS 260355‑00‑8, C10H14N2O2, MW 194.23, three H‑bond acceptors). These physical‑chemical differences alter molecular recognition: the additional H‑bond acceptors and higher molecular weight of the target compound modify solubility, permeability, and binding‑site complementarity in biochemical assays.
| Evidence Dimension | Molecular weight and hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | MW = 288.307 g/mol; H‑bond acceptors = 5 |
| Comparator Or Baseline | (3,5‑Dimethylisoxazol‑4‑yl)(pyrrolidin‑1‑yl)methanone (CAS 260355‑00‑8): MW = 194.23 g/mol; H‑bond acceptors = 3 |
| Quantified Difference | ΔMW = +94.08 g/mol; ΔH‑bond acceptors = +2 |
| Conditions | Calculated from molecular formula; H‑bond acceptor count according to standard medicinal chemistry definitions (N, O atoms in heterocycles and carbonyl groups). |
Why This Matters
Procurement of the incorrect pyrrolidine analog would introduce a compound with substantially lower molecular weight and fewer hydrogen‑bonding sites, likely yielding divergent solubility and target‑binding profiles in primary screens.
